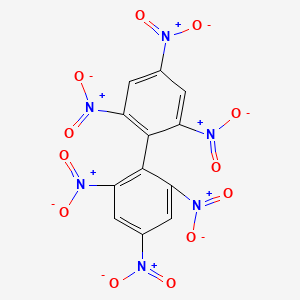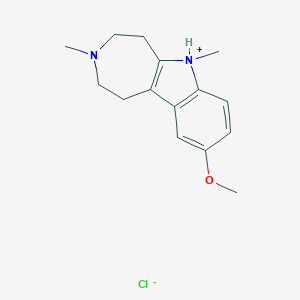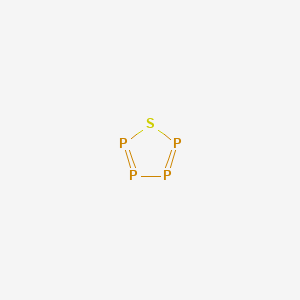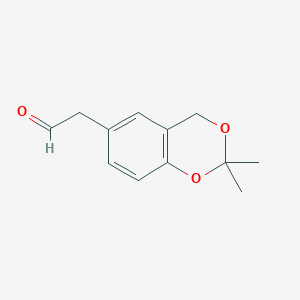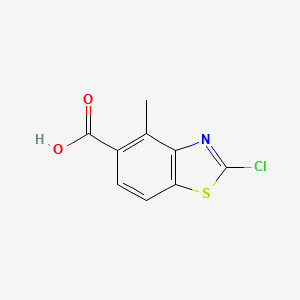
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridylmethyl group attached to a hexanoate backbone, with additional ethyl and methyl substitutions, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride typically involves the reaction of 2-pyridylmethyl chloride with alpha-ethyl-alpha-methylhexanoic acid in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow setups allow for better control over reaction conditions, such as temperature and pressure, leading to higher selectivity and reduced waste. The use of automated systems also minimizes human error and increases reproducibility.
化学反応の分析
Types of Reactions
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethyl group, where nucleophiles like amines or thiols replace the chloride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or thiols.
科学的研究の応用
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of advanced materials, such as polymers and catalysts, due to its versatile reactivity.
作用機序
The mechanism of action of 2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can coordinate with metal ions, altering the electronic environment and affecting the activity of the target. Additionally, the ester and alkyl groups can modulate the compound’s lipophilicity and membrane permeability, influencing its biological activity.
類似化合物との比較
Similar Compounds
2-Pyridylmethyl alpha-methylhexanoate hydrochloride: Lacks the ethyl substitution, resulting in different reactivity and biological properties.
2-Pyridylmethyl alpha-ethylhexanoate hydrochloride: Lacks the methyl substitution, affecting its steric and electronic characteristics.
2-Pyridylmethyl hexanoate hydrochloride: Lacks both ethyl and methyl substitutions, making it less sterically hindered and potentially less selective in its interactions.
Uniqueness
2-Pyridylmethyl alpha-ethyl-alpha-methylhexanoate hydrochloride stands out due to its unique combination of substitutions, which confer specific steric and electronic properties. These characteristics make it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
特性
CAS番号 |
42023-73-4 |
|---|---|
分子式 |
C15H24ClNO2 |
分子量 |
285.81 g/mol |
IUPAC名 |
pyridin-1-ium-2-ylmethyl 2-ethyl-2-methylhexanoate;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-6-10-15(3,5-2)14(17)18-12-13-9-7-8-11-16-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H |
InChIキー |
YICNJJUGDAGYBB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)(CC)C(=O)OCC1=CC=CC=[NH+]1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


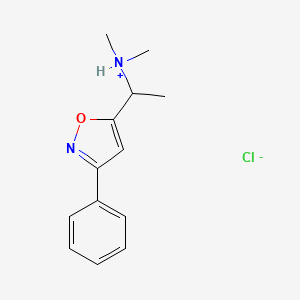
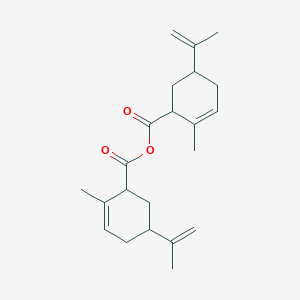
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
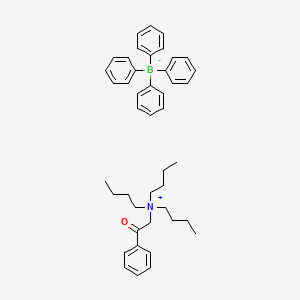
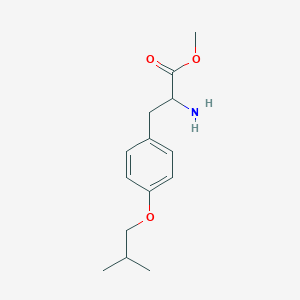

![diethyl-[2-[2-(2-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13731841.png)

